molecular formula C24H31NO8 B1202039 Orphenadrine citrate CAS No. 4682-36-4

Orphenadrine citrate

Cat. No. B1202039
CAS RN: 4682-36-4
M. Wt: 461.5 g/mol
InChI Key: MMMNTDFSPSQXJP-UHFFFAOYSA-N
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Description

Orphenadrine Citrate is the citrate salt of orphenadrine . It is a white, crystalline powder with a bitter taste . It is practically odorless and sparingly soluble in water, slightly soluble in alcohol . It is used as a muscle relaxant and to treat skeletal muscle conditions such as pain or injury .


Synthesis Analysis

Orphenadrine Citrate has been determined in pharmaceutical preparations using various methods. A spectrophotometric method has been developed based on the reaction of orphenadrine citrate with 1-amino naphthalene and sodium nitrite . An extraction-spectrophotometric technique has also been applied for the estimation of orphenadrine citrate . Other methods include chromatography and spectrophotometry techniques .


Molecular Structure Analysis

Orphenadrine Citrate has a molecular formula of C24H31NO8 . Its molecular weight is 461.51 .


Chemical Reactions Analysis

Orphenadrine Citrate has been analyzed using various methods. A liquid chromatographic procedure has been proposed for analysis of orphenadrine citrate in pharmaceutical preparations and human serum . Other methods include spectrophotometric methods and high-pressure liquid chromatography (HPLC) methods .


Physical And Chemical Properties Analysis

Orphenadrine Citrate is a white, crystalline powder with a bitter taste . It is practically odorless and sparingly soluble in water, slightly soluble in alcohol . Its molecular weight is 461.51 .

Scientific Research Applications

Electrochemical Sensing

Orphenadrine citrate can be determined using electrochemical methods involving multi-walled carbon nanotubes and metal-organic frameworks. This application is significant in developing sensors for pharmaceutical dosage forms, real human plasma, and artificial cerebrospinal fluid, offering a sensitive and precise method for quality control and healthcare monitoring .

Spectrophotometric Assay

An extraction-spectrophotometric technique has been developed for the assay of Orphenadrine citrate, particularly in the presence of paracetamol in pharmaceuticals. This method is based on the formation of a red color ion-pair complex, which is then extracted and measured, providing a reliable and accurate approach for drug estimation in combined drug formulations .

Analytical Calibration

Orphenadrine citrate is used as a pharmaceutical secondary standard for analytical calibration. It is suitable for various analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and quality control testing in the food and beverage industry .

Muscarinic Receptor Antagonism

In pharmacological research, Orphenadrine citrate acts as a muscarinic receptor antagonist. This property is explored for potential therapeutic applications in conditions where muscarinic receptors are implicated, such as in certain neurological disorders .

Histamine Receptor Antagonism

Orphenadrine citrate also serves as an H1 histamine receptor antagonist. This application is relevant in studying allergic reactions and developing treatments for allergies and related symptoms .

Muscle Relaxation

The compound’s muscle relaxant properties are utilized in clinical research to understand muscle spasticity and to develop muscle relaxants for various medical conditions .

Noradrenergic Transporter Inhibition

Orphenadrine citrate has been reported to inhibit the noradrenergic transporter. This application is crucial in neuroscience research, particularly in studying the mechanisms of depression and designing antidepressants .

NMDA Receptor Ion Channel Blocking

Lastly, Orphenadrine citrate is known to block the NMDA receptor ion channel. This action is significant in neuroscientific research, especially in exploring treatments for neurodegenerative diseases and conditions involving excitotoxicity .

Safety And Hazards

Orphenadrine Citrate may cause serious side effects. You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation .

Future Directions

Orphenadrine Citrate is usually taken two times per day, once in the morning and once in the evening . It may be habit-forming and should not be shared with another person, especially someone with a history of drug abuse or addiction . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044678
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Orphenadrine citrate

CAS RN

4682-36-4, 4724-58-7
Record name Orphenadrine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORPHENADRINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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